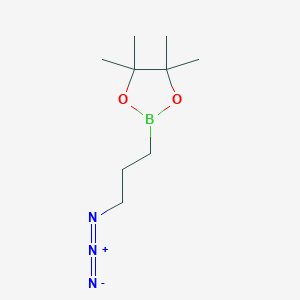

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BN3O2/c1-8(2)9(3,4)15-10(14-8)6-5-7-12-13-11/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUBYGPUDKFLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-azidopropyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under mild conditions using a suitable solvent such as dichloromethane. The reaction may be catalyzed by a base such as triethylamine to facilitate the formation of the boronate ester linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The azide group is highly reactive in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Copper(I) Catalysts: Used in Huisgen cycloaddition reactions to form triazoles.

Reducing Agents: Such as lithium aluminum hydride for the reduction of the azide group to an amine.

Major Products

Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity due to the azide group and the boronate ester. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The boronate ester can interact with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The azidopropyl-dioxaborolane belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison of Dioxaborolane Derivatives

Key Comparative Insights

Reactivity and Functional Groups

- The azidopropyl-dioxaborolane is distinguished by its azide group, enabling rapid and selective CuAAC reactions, unlike analogs with sulfanyl (22u) or halogen substituents (e.g., 2-(iodomethyl)-dioxaborolane), which are tailored for cross-coupling or nucleophilic substitutions .

- 2-(Cyclopropyl)-dioxaborolane leverages ring strain for strain-promoted azide-alkyne cycloaddition (SPAAC), bypassing the need for copper catalysts .

Synthetic Utility

- Halogenated derivatives (e.g., 2-(dichloromethyl)-dioxaborolane) are precursors for electrophilic substitutions, while aryl-substituted variants (e.g., benzo[b]thiophen-7-yl) are pivotal in Suzuki-Miyaura couplings for constructing biaryl systems .

- The azidopropyl derivative’s compatibility with aqueous conditions contrasts with moisture-sensitive analogs like 2-(iodomethyl)-dioxaborolane, which require anhydrous handling .

Stability and Physical Properties

- Most dioxaborolane derivatives are colorless oils or liquids at room temperature (e.g., 2-(benzo[b]thiophen-7-yl)-dioxaborolane ). The azidopropyl-dioxaborolane shares this physical state, facilitating liquid-phase reactions.

- Electron-withdrawing groups (e.g., -Cl in 2-(chloro-isopropoxyphenyl)-dioxaborolane) enhance boron center stability, whereas electron-donating groups (e.g., -OCH₃ in methoxymethyl derivatives ) may reduce electrophilicity.

Applications in Catalysis

- Palladium-catalyzed cross-coupling dominates the use of aryl-dioxaborolanes (e.g., 2-(benzo[b]thiophen-7-yl)-dioxaborolane) , while the azidopropyl derivative is more relevant in bioorthogonal labeling or polymer chemistry .

Biological Activity

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound characterized by the presence of an azide group and a boronate ester. This compound has gained attention in various fields of research due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-azidopropyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is generally performed under mild conditions using solvents like dichloromethane and may require a base catalyst such as triethylamine to facilitate the formation of the boronate ester linkage .

The biological activity of this compound primarily stems from its azide and boronate functionalities:

- Azide Group : The azide group is highly reactive and can participate in various chemical reactions such as cycloaddition (e.g., Huisgen cycloaddition), leading to the formation of stable triazole rings. These triazoles are significant in medicinal chemistry for their diverse biological activities .

- Boronate Ester : The boronate ester can interact with diols and other nucleophiles. This property is particularly useful in bioconjugation techniques where it facilitates the labeling of biomolecules with fluorescent tags or probes .

Biological Activity

Research indicates that 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing azide groups can exhibit antimicrobial activity. The mechanism often involves disrupting cellular processes in bacteria and fungi.

- Bioconjugation Applications : The compound's ability to form covalent bonds with biomolecules makes it valuable in drug delivery systems and imaging techniques. For instance, it can be used to attach therapeutic agents to target cells selectively.

- Chemical Biology : Its reactivity allows for the development of new chemical probes that can be utilized in studying biological processes at the molecular level.

Case Studies

Several studies have highlighted the utility of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various applications:

- Study on Triazole Formation : A recent study demonstrated that this compound could effectively participate in click chemistry reactions to form triazoles with high yields. This reaction has implications for synthesizing complex molecules used in pharmaceuticals .

- Bioconjugation Techniques : Research has shown that the compound can be used for labeling proteins with fluorescent dyes. This application is crucial in tracking biomolecules within living organisms .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.